Cas no 954097-20-2 (tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate)

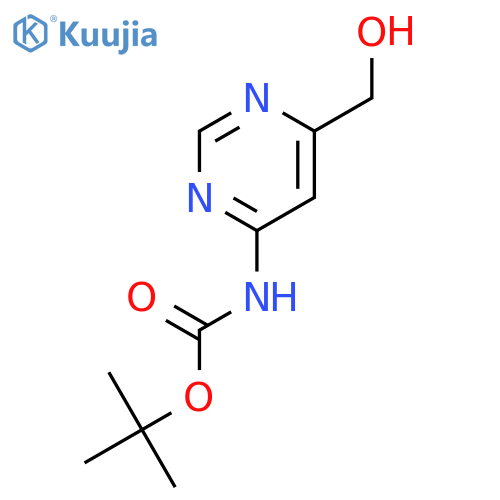

954097-20-2 structure

商品名:tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

CAS番号:954097-20-2

MF:C10H15N3O3

メガワット:225.244402170181

MDL:MFCD09952358

CID:1067913

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate 化学的及び物理的性質

名前と識別子

-

- tert-Butyl (6-(hydroxymethyl)-pyrimidin-4-yl)carbamate

- TERT-BUTYL (6-(HYDROXYMETHYL)PYRIMIDIN-4-YL)CARBAMATE

- tert-butyl 6-(hydroxymethyl)pyrimidin-4-ylcarbamate

- tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

-

- MDL: MFCD09952358

- インチ: InChI=1S/C10H15N3O3/c1-10(2,3)16-9(15)13-8-4-7(5-14)11-6-12-8/h4,6,14H,5H2,1-3H3,(H,11,12,13,15)

- InChIKey: QRORIDUDLAQZKS-UHFFFAOYSA-N

- ほほえんだ: CC(C)(OC(NC1=NC=NC(CO)=C1)=O)C

計算された属性

- 水素結合ドナー数: 2

- 水素結合受容体数: 6

- 重原子数: 16

- 回転可能化学結合数: 5

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DD364-200mg |

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |

954097-20-2 | 95+% | 200mg |

2083.0CNY | 2021-07-14 | |

| TRC | B943533-2.5mg |

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |

954097-20-2 | 2.5mg |

$ 50.00 | 2022-06-06 | ||

| TRC | B943533-25mg |

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |

954097-20-2 | 25mg |

$ 230.00 | 2022-06-06 | ||

| Chemenu | CM165673-1g |

tert-Butyl (6-(hydroxymethyl)-pyrimidin-4-yl)carbamate |

954097-20-2 | 95% | 1g |

$961 | 2021-08-05 | |

| Chemenu | CM165673-250mg |

tert-Butyl (6-(hydroxymethyl)-pyrimidin-4-yl)carbamate |

954097-20-2 | 95% | 250mg |

$289 | 2024-07-18 | |

| Alichem | A089000346-250mg |

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |

954097-20-2 | 95% | 250mg |

$427.44 | 2023-08-31 | |

| abcr | AB452411-1g |

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate; . |

954097-20-2 | 1g |

€974.40 | 2025-02-21 | ||

| Aaron | AR00IJPZ-250mg |

Tert-butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |

954097-20-2 | 95% | 250mg |

$205.00 | 2024-07-18 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1259158-100mg |

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate |

954097-20-2 | 95% | 100mg |

¥789.00 | 2024-04-24 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB168-1g |

tert-butyl N-[6-(hydroxymethyl)pyrimidin-4-yl]carbamate |

954097-20-2 | 95% | 1g |

¥4212.0 | 2024-04-16 |

tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate 関連文献

-

Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332

-

Qing Chang,Heng Zhang,Xujun Wang,Hongliang Li,Xiangang Xu RSC Adv., 2015,5, 56274-56278

-

D. R. Dinsdale,A. J. Lough,M. T. Lemaire Dalton Trans., 2015,44, 11077-11082

-

Kyung-Hee Lee,Byung-Il Lee,Ji-Ho You,Song-Ho Byeon Chem. Commun., 2010,46, 1461-1463

954097-20-2 (tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate) 関連製品

- 313686-23-6((2Z)-3-(4-bromophenyl)-2-4-(4-methoxyphenyl)-1,3-thiazol-2-ylprop-2-enenitrile)

- 42464-96-0(NNMTi)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)

- 4747-27-7(methyl(2-{2-(methylamino)ethyldisulfanyl}ethyl)amine)

- 897482-05-2(2-(4-cyclopropanecarbonylpiperazin-1-yl)-4,6-difluoro-1,3-benzothiazole)

- 244189-70-6(3-(propan-2-yl)aminopropanoic acid hydrochloride)

- 2093415-45-1(1,2-Bis[[tert-butyl(pyridin-2-yl)phosphino]methyl]benzene)

- 306937-15-5(1H-Pyrazole-5-carbonylchloride, 1-[(2,4-dichlorophenyl)methyl]-3-(1,1-dimethylethyl)-)

推奨される供給者

Amadis Chemical Company Limited

(CAS:954097-20-2)tert-Butyl (6-(hydroxymethyl)pyrimidin-4-yl)carbamate

清らかである:99%/99%

はかる:250mg/1g

価格 ($):166.0/500.0